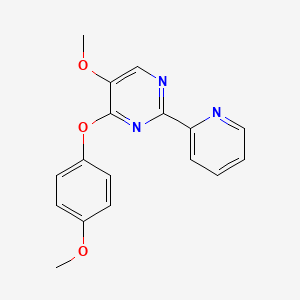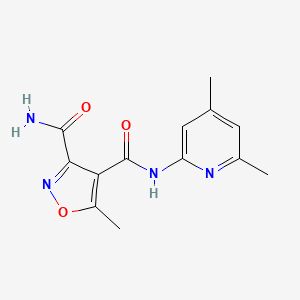
N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide
説明
N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide, also known as compound A, is a chemical compound that has shown potential in various scientific research applications. It belongs to the class of isoxazole derivatives and has a molecular formula of C~14~H~15~N~3~O~3~.
作用機序
The mechanism of action of N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide A is not fully understood. However, studies have suggested that it may exert its effects by inhibiting the NF-κB pathway, which is involved in inflammation and cancer progression (Zhang et al., 2019; Zhang et al., 2020). It has also been proposed that N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide A may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair (Liu et al., 2020).
Biochemical and Physiological Effects
Compound A has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory, antitumor, and antiparasitic properties, it has been shown to have antioxidant activity (Zhang et al., 2019). It has also been found to inhibit the production of nitric oxide, a molecule involved in inflammation and immune response (Liu et al., 2020).
実験室実験の利点と制限
One advantage of using N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide A in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, antitumor, and antiparasitic properties make it a promising candidate for drug development. However, one limitation is its low yield in the synthesis process, which may make it difficult to produce in large quantities for use in experiments.
将来の方向性
There are several future directions for research on N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide A. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its antitumor properties, which may be further explored for the development of cancer treatments. Additionally, the antiparasitic activity of N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide A may be studied for its potential in the treatment of Chagas disease and other parasitic infections. Further studies are needed to fully understand the mechanism of action of N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide A and its potential applications in medicine.
Conclusion
In conclusion, N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide, or N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide A, is a promising chemical N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide that has shown potential in various scientific research applications. Its anti-inflammatory, antitumor, and antiparasitic properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in medicine.
科学的研究の応用
Compound A has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antitumor, and antiparasitic properties. In a study conducted by Zhang et al. (2019), N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide A was found to have potent anti-inflammatory effects in a mouse model of acute lung injury. Another study by Zhang et al. (2020) showed that N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide A inhibited the growth of breast cancer cells in vitro and in vivo. Additionally, N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide A has been found to have antiparasitic activity against Trypanosoma cruzi, the parasite responsible for Chagas disease (Liu et al., 2020).
特性
IUPAC Name |
4-N-(4,6-dimethylpyridin-2-yl)-5-methyl-1,2-oxazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-6-4-7(2)15-9(5-6)16-13(19)10-8(3)20-17-11(10)12(14)18/h4-5H,1-3H3,(H2,14,18)(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRIKIXMNJUILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=C(ON=C2C(=O)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(4,6-dimethyl-2-pyridinyl)-5-methyl-3,4-isoxazoledicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



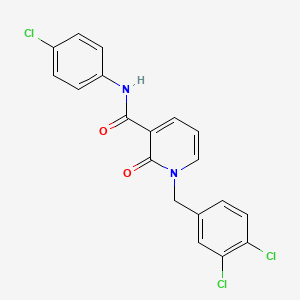
![[4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-thiochromen-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B3127902.png)
![2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B3127905.png)
![ethyl 2-(3-{[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]methyl}-1H-1,2,4-triazol-5-yl)acetate](/img/structure/B3127908.png)
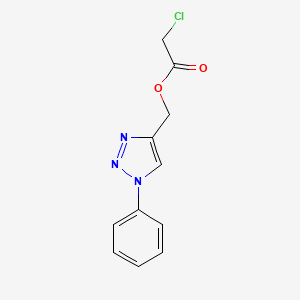
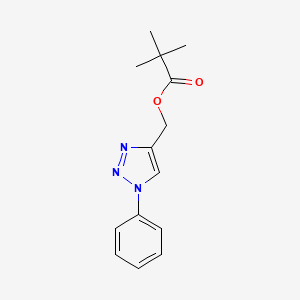
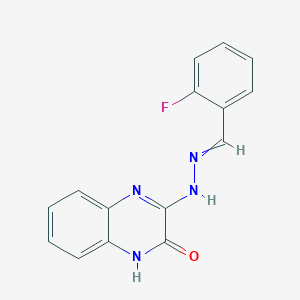
![3-[4-(hydroxyethanimidoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B3127950.png)
![N-[2,6-dichloro-4-(trifluoromethoxy)phenyl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3127951.png)
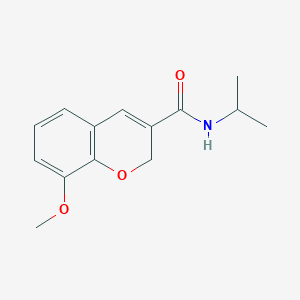
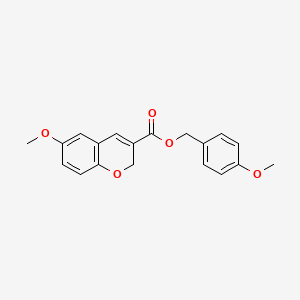
![N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B3127980.png)
![N,3-bis(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3127994.png)
